molecular formula C26H23ClN2O3S B298533 5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298533
M. Wt: 479 g/mol
InChI Key: BLAZXVCYWSQMAK-VYYDMKJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research. This compound belongs to the thiazolidinone family and has been found to possess various biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that this compound may act as an inhibitor of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects:
5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been found to exert various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory mediators, such as COX-2 and iNOS. This compound has also been found to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its versatility. This compound has been found to exhibit various biological activities, making it a useful tool for studying different signaling pathways and disease models. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using 5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Although this compound has been found to be relatively safe at low concentrations, higher concentrations may be toxic to cells and tissues. Therefore, caution should be taken when using this compound in cell-based assays and animal models.

Future Directions

There are many potential future directions for research on 5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of this compound as a lead compound for the development of new anti-inflammatory, anticancer, and antidiabetic drugs.
Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand the signaling pathways and molecular targets involved in the biological activities of this compound.
Finally, researchers are also interested in exploring the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that 5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one possesses neuroprotective properties and may have potential therapeutic benefits for these diseases.

Synthesis Methods

The synthesis of 5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the condensation of 2-chlorobenzaldehyde and 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding α-cyanoethylidene derivatives. The α-cyanoethylidene derivatives are then reacted with 2-mercaptoethanol to give the thiazolidinone product.

Scientific Research Applications

5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities. This compound has also been shown to possess antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

Product Name

5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C26H23ClN2O3S

Molecular Weight

479 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23ClN2O3S/c1-3-29-25(30)24(33-26(29)28-20-12-14-21(31-2)15-13-20)16-18-8-5-7-11-23(18)32-17-19-9-4-6-10-22(19)27/h4-16H,3,17H2,1-2H3/b24-16-,28-26?

InChI Key

BLAZXVCYWSQMAK-VYYDMKJGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/SC1=NC4=CC=C(C=C4)OC

SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=NC4=CC=C(C=C4)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=NC4=CC=C(C=C4)OC

Origin of Product

United States

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